![molecular formula C18H18O6S B14718961 [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate CAS No. 6954-31-0](/img/structure/B14718961.png)
[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate is an organic compound that belongs to the class of aromatic sulfonates This compound is characterized by the presence of an acetyloxy group attached to a methylphenyl sulfonyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate typically involves the esterification of the corresponding sulfonyl phenol with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the formation of the ester bond. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent quality and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may act as inhibitors or activators of specific enzymes.
Medicine: Potential applications in medicine include the development of new drugs. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to improve their properties, such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the corresponding sulfonyl phenol. This phenol can then interact with enzymes or receptors, modulating their activity. The sulfonyl group may also participate in binding interactions, contributing to the compound’s overall effect.
Comparaison Avec Des Composés Similaires
- [4-(4-Methoxyphenyl)sulfonyl-2-methylphenyl] acetate
- [4-(4-Hydroxyphenyl)sulfonyl-2-methylphenyl] acetate
- [4-(4-Chlorophenyl)sulfonyl-2-methylphenyl] acetate
Comparison: Compared to its analogs, [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate has unique properties due to the presence of the acetyloxy group. This group can undergo hydrolysis, making the compound more reactive in certain biological and chemical contexts. The methyl group on the aromatic ring also influences its reactivity and interaction with other molecules, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
6954-31-0 |
|---|---|
Formule moléculaire |
C18H18O6S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
[4-(4-acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate |
InChI |
InChI=1S/C18H18O6S/c1-11-9-15(5-7-17(11)23-13(3)19)25(21,22)16-6-8-18(12(2)10-16)24-14(4)20/h5-10H,1-4H3 |
Clé InChI |
UXRHLPHEBUZWBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)OC(=O)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


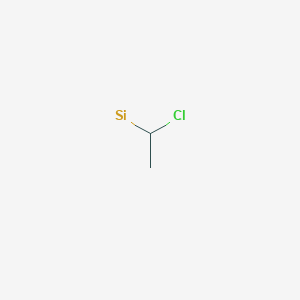

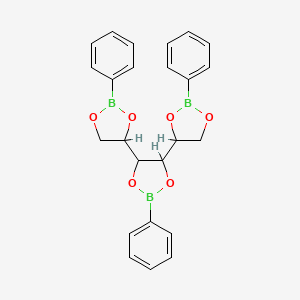
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)

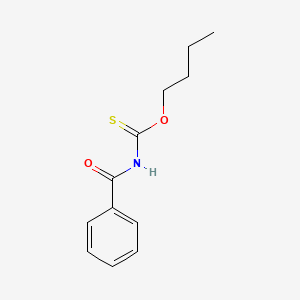
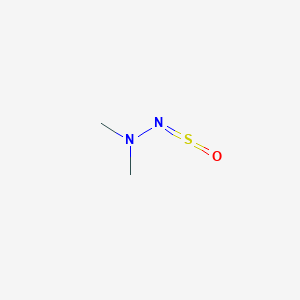
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
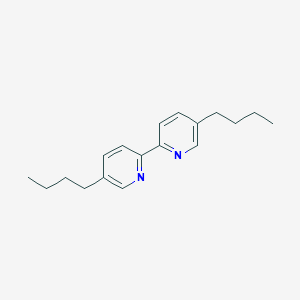
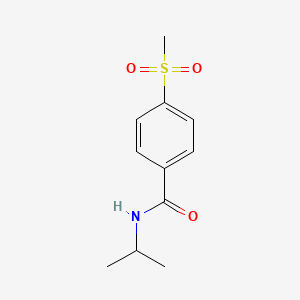

![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
